molecular formula C9H8F3NO3 B8121261 4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide

4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide

Cat. No.: B8121261
M. Wt: 235.16 g/mol
InChI Key: RVFLRYCSKBUSHT-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable entity in scientific research and industrial applications.

Chemical Reactions Analysis

4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s stability and bioavailability make it a candidate for drug development and therapeutic applications . Additionally, its unique properties are exploited in the development of agrochemicals and materials with enhanced performance characteristics .

Properties

IUPAC Name

4-hydroxy-N-methyl-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-13-8(15)6-3-2-5(14)4-7(6)16-9(10,11)12/h2-4,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFLRYCSKBUSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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